molecular formula C19H17ClO4 B5731119 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5731119
M. Wt: 344.8 g/mol
InChI Key: XHHHQYWINNGBFG-UHFFFAOYSA-N
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Description

6-Chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates key modifications known to enhance biological activity, making it a valuable scaffold for developing novel therapeutic agents. Coumarin derivatives are extensively investigated for their potent antibacterial properties, particularly against multidrug-resistant bacterial strains. The strategic chloro and alkyl substitutions on the core coumarin nucleus are consistent with structure-activity relationship (SAR) studies that identify the C-3 and C-4 positions as critical for enhancing antibacterial efficacy . Furthermore, the (4-methoxybenzyl)oxy protective group at the 7-position is a common synthetic handle, suggesting this compound may also serve as a key intermediate in multi-step organic synthesis for creating more complex bioactive molecules . Beyond antimicrobial applications, structurally similar chromanone and chromone analogs demonstrate significant potential in oncology research. These compounds can exhibit cytotoxic effects by inducing apoptosis and cell cycle arrest in various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) carcinomas . The specific pattern of substitutions on this compound suggests it is a promising candidate for researchers exploring new chemotherapeutic agents with dual mechanisms of action. This compound is supplied For Research Use Only.

Properties

IUPAC Name

6-chloro-7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-4-6-14(22-3)7-5-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHHQYWINNGBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3,4-dimethyl-2H-chromen-2-one and 4-methoxybenzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 6-chloro-3,4-dimethyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.

    Deprotection: The protecting group is removed to yield the final product, 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at positions 3, 4, 6, and 7, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties
Compound Name Molecular Formula Substituents (Position) Molecular Weight LogP (XLogP3) Hydrogen Bond Donors/Acceptors
6-Chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one (Target) C₂₀H₁₉ClO₄ 3,4-dimethyl; 6-Cl; 7-(4-MeO-benzyloxy) ~374.8* ~3.2 (est.) 0 / 4
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one C₂₂H₁₃Cl₃O₃ 4-phenyl; 6-Cl; 7-(3,4-diCl-benzyloxy) 431.69 ~4.5 0 / 3
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one C₂₂H₁₃Cl₃O₃ 4-phenyl; 6-Cl; 7-(2,4-diCl-benzyloxy) 431.69 ~4.5 0 / 3
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 3-(4-Cl-phenyl); 4-methyl; 7-OMe 300.74 ~3.0 0 / 3
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one C₁₁H₉ClO₃ 3,4-dimethyl; 6-Cl; 7-OH 224.64 2.5 1 / 3

*Note: Calculated molecular weight based on formula.

Key Observations :

  • Lipophilicity : Chlorine and dichlorobenzyloxy substituents (e.g., ) increase LogP compared to the target compound’s 4-methoxybenzyloxy group.
  • Hydrogen Bonding : The hydroxyl group in enhances polarity but reduces membrane permeability.
Anticholinesterase and Anti-MAO Activity
  • Piperidine-substituted analogs (e.g., 3,4-dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one derivatives ): Exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), critical targets in Alzheimer’s disease. The piperidine moiety enhances binding to enzyme active sites.
  • Target Compound: The 4-methoxybenzyloxy group may confer moderate AChE/MAO-B inhibition, though specific data are unavailable. Methoxy groups are known to improve blood-brain barrier penetration .
Antimicrobial Potential
  • Chlorinated derivatives (e.g., ): Dichlorobenzyloxy groups enhance antimicrobial activity against Gram-positive bacteria due to increased hydrophobicity and membrane disruption.
Crystallographic and Structural Insights
  • Crystallography Tools : Compounds like are often analyzed using SHELXL for refinement and Mercury for crystal packing visualization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves constructing the chromen-2-one core via acid-catalyzed condensation of a phenol derivative (e.g., 6-chloro-7-hydroxy-3,4-dimethylchromen-2-one) with a β-keto ester. Subsequent O-alkylation with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the 4-methoxybenzyloxy group. Purification via column chromatography is critical to isolate the product .

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-III provides precise structural data (bond lengths, angles). For example, Acta Crystallographica Section E reports bond angles of C–O–C (~120°) in similar chromen-2-one derivatives . Spectroscopic methods include:

  • ¹H/¹³C NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group).
  • HRMS : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₀H₁₉ClO₅: 398.09 g/mol) .

Q. What are the primary chemical reactions this compound undergoes?

  • Methodological Answer : Key reactions include:

  • Oxidation : Chromen-2-one rings can be oxidized to carboxylic acids using KMnO₄ under acidic conditions.
  • Substitution : The 4-methoxybenzyloxy group undergoes nucleophilic displacement with amines or thiols in polar aprotic solvents .
  • Epoxide ring-opening : If an epoxide substituent is present (e.g., oxiran-2-ylmethoxy), reactions with nucleophiles like H₂O or NH₃ proceed in mild acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for O-alkylation steps in synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : DMF or acetone enhances nucleophilicity of the phenolic oxygen.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.
    Conflicting data on optimal conditions (e.g., DMF vs. acetone efficiency) require iterative DOE (Design of Experiments) .

Q. How do substitution patterns influence biological activity?

  • Methodological Answer : Substituent effects are analyzed via SAR (Structure-Activity Relationship) studies:

  • Methoxy vs. chloro groups : Methoxy enhances lipophilicity (LogP ~2.5) and membrane permeability, while chloro groups increase electrophilicity for target binding .
  • 3,4-dimethyl groups : Steric hindrance may reduce enzymatic degradation, as seen in analogs with 50% higher plasma stability .
  • Contradictions : Some studies report methoxy groups reducing antioxidant activity compared to hydroxyl analogs, necessitating ROS scavenging assays for validation .

Q. What crystallographic software tools are recommended for resolving structural ambiguities?

  • Methodological Answer : SHELX suites (SHELXL, SHELXD) are preferred for small-molecule refinement due to robust handling of twinning and disorder. For macromolecular interfaces, SHELXPRO integrates with CCP4. ORTEP-III generates publication-quality thermal ellipsoid diagrams .

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